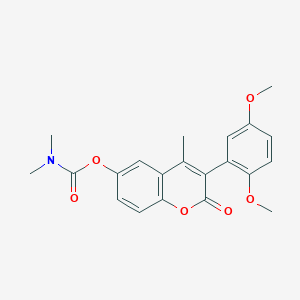

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Description

The compound 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a synthetic coumarin derivative with a complex substitution pattern. Its core structure is based on the 2H-chromen-2-one (coumarin) scaffold, a bicyclic framework known for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties . Key structural features include:

- 3-(2,5-Dimethoxyphenyl) group: Aromatic substitution at the C3 position, likely influencing electronic properties and binding interactions.

- 4-Methyl group: Enhances steric bulk and may modulate metabolic stability.

Properties

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-15-11-14(27-21(24)22(2)3)7-9-18(15)28-20(23)19(12)16-10-13(25-4)6-8-17(16)26-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRFGJCZGCOUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family

Key Observations :

- Substituent Position : The target compound’s 3-(2,5-dimethoxyphenyl) group contrasts with the 7-hydroxy and 8-carbaldehyde oxime groups in ’s coumarin. The latter’s polar groups may enhance hydrogen bonding, critical for anti-diabetic activity , whereas the target’s dimethylcarbamate could improve membrane permeability.

- Aromatic vs. Polar Groups : The 2,5-dimethoxyphenyl group in the target compound may confer π-π stacking interactions with biological targets, a feature absent in hydroxylated derivatives like ’s compound.

Dihydropyrimidine Derivatives with Shared Substituents

Key Observations :

- Core Structure Impact : Dihydropyrimidines (e.g., monastrol analogs) target Eg5 kinesin in mitosis , while coumarins often act via kinase inhibition or anticoagulant mechanisms. The 2,5-dimethoxyphenyl group may serve as a common pharmacophore for microtubule-related targets.

- Substituent Flexibility : Styryl and acyl groups in dihydropyrimidines enhance potency compared to simpler coumarin derivatives , suggesting the target compound’s dimethylcarbamate may offer similar advantages.

Q & A

Synthesis and Purification Strategies

Q: What are the established synthetic routes for this compound, and how can reaction yields be optimized? A: The compound can be synthesized via aldol condensation or multi-component reactions using precursors like 2,5-dimethoxybenzaldehyde and coumarin derivatives. Key steps include:

- Refluxing with catalysts (e.g., piperidine/acetic acid) under inert gas (argon) to promote cyclization .

- Purification via crystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography for intermediates .

- Yield optimization through microwave-assisted synthesis or solvent selection (e.g., ethanol for solubility control) .

Structural Elucidation Techniques

Q: Which analytical methods are critical for confirming the compound’s structure and purity? A: Use a combination of:

- NMR spectroscopy : - and -APT-NMR to verify substituent positions and coupling patterns .

- X-ray crystallography : Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) and visualization via ORTEP-3 for thermal ellipsoid plots .

- HRMS (ESI) for molecular ion confirmation and FTIR for functional group analysis (e.g., carbonyl stretches at ~1700 cm) .

Biological Activity Profiling

Q: How can researchers design assays to evaluate its potential therapeutic applications? A: Initial screens should focus on:

- Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., MKK4 or cytochrome P450 isoforms) using fluorometric/colorimetric substrates .

- Cell-based assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .

- Computational docking : Use AutoDock Vina to predict binding affinities to proteins like Eg5 kinesin, leveraging structural analogs (e.g., monastrol derivatives) .

Advanced Crystallographic Refinement

Q: How are crystallographic ambiguities (e.g., disorder, twinning) resolved during refinement? A: Employ SHELXL for:

- Twinning correction : Use the TWIN/BASF commands for data with overlapping lattices .

- Disorder modeling : Split atoms into multiple positions with restrained occupancy (e.g., PART instructions) .

- Hydrogen bonding analysis : Generate hydrogen bond tables via PLATON or Mercury to validate packing interactions .

Structure-Activity Relationship (SAR) Studies

Q: What methodologies are used to correlate structural modifications with biological activity? A: SAR studies involve:

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3- or 6-positions of the coumarin core .

- Activity clustering : Compare IC values against analogs (e.g., ethyl carboxylate derivatives) to identify critical pharmacophores .

- QSAR modeling : Apply CoMFA/CoMSIA to predict activity trends using steric/electronic descriptors .

Addressing Contradictory Data in Literature

Q: How should researchers resolve discrepancies in reported biological activities or solubility? A: Conduct:

- Meta-analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tests (ANOVA) to identify outliers .

- Replication studies : Standardize assay conditions (e.g., pH, solvent) to minimize variability .

- Solubility testing : Use HPLC-UV to measure logP values under controlled temperatures and buffers (e.g., PBS vs. DMSO) .

Computational Modeling for Mechanism Prediction

Q: How can molecular dynamics (MD) simulations elucidate the compound’s mechanism? A: Perform:

- DFT calculations : Optimize geometry at the B3LYP/6-31G level to predict electrostatic potential maps .

- MD simulations : Simulate ligand-protein interactions (e.g., with tubulin) using GROMACS to analyze binding stability .

- ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) .

Stability and Degradation Profiling

Q: What protocols ensure reliable assessment of the compound’s stability under varying conditions? A: Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.